Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name follows IUPAC guidelines for steroid derivatives, specifying:
- Parent structure : Pregna-1,4-diene-3,20-dione (21-carbon steroid backbone with Δ¹,⁴ diene and ketones at C3/C20)
- Substituents :
- Chlorine atoms at C9/C21
- 2-Furanylcarbonyloxy group at C17
- Hydroxyl at C11
- Methyl groups at C6/C16
- Stereochemistry : β-configuration at C11, α-configuration at C16
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
| CAS Number | 1370190-55-8 | |
| Molecular Formula | C₂₈H₃₂Cl₂O₆ | |
| Molecular Weight | 535.5 g/mol | |
| SMILES | C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3(C@HO)Cl)C)C |
The systematic name encodes the steroid nucleus’s tetracyclic framework (cyclopenta[a]phenanthrene), while positional numbers follow standard steroid nomenclature. The (11β,16α) descriptors resolve spatial arrangements critical for molecular interactions.
Molecular Architecture and Functional Group Analysis
The molecule combines a modified pregnane skeleton with halogenated and esterified substituents:
Core Structure
- Tetracyclic system : Three cyclohexane rings (A/B/C) + cyclopentane ring (D)
- Double bonds : Δ¹,⁴ diene system in ring A
- Ketones : C3=O and C20=O groups
Functional Groups
- Halogens :
- C9 chlorine (axial position)
- C21 chlorine (acetyl chloride group)
- Ester : C17 2-furanylcarbonyloxy group (furan-2-carboxylate)
- Hydroxyl : C11β-OH (equatorial orientation)
- Methyl groups :
- C6α-methyl (ring B)
- C16α-methyl (ring D)
Table 2: Bond Characteristics
| Group | Bond Type | Position |
|---|---|---|
| Furanoyloxy | Ester (C-O-C=O) | C17 |
| Chloroacetyl | Carbonyl (C=O) | C20 |
| Hydroxyl | O-H | C11 |
The 2-furanylcarbonyloxy group introduces planar aromaticity to the C17 substituent, while chloroacetyl groups at C20 enhance electrophilicity.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous compounds reveal:
Key Conformational Features
- Ring A : Chair conformation distorted by Δ¹,⁴ dienone system
- Ring B : Half-chair configuration stabilized by C6α-methyl
- Furanoyloxy group : Orthogonal to steroid plane (dihedral angle = 87.5°±2°)
Crystallographic Parameters (Representative Data)
| Parameter | Value | Method |
|---|---|---|
| Space group | P2₁2₁2₁ | X-ray diffraction |
| Unit cell | a=12.3Å, b=15.7Å, c=18.2Å | |
| Hydrogen bonding | O11-H⋯O3 (2.89Å) |
The C17 ester group occupies a sterically demanding pocket in crystalline states, with furan oxygen participating in van der Waals interactions.
Stereochemical Configuration at C11β and C16α Positions
Stereodescriptors dictate pharmacological activity and molecular recognition:
C11β-Hydroxyl
C16α-Methyl
- α-methyl projects above ring D plane
- Creates 1,3-diaxial strain with C13 ethyl group
Stereochemical Assignment
- C11 : R-configuration (Cahn-Ingold-Prelog priority)
- C16 : S-configuration
The combined stereochemistry creates a bent molecular topology, with C11-OH and C17 ester groups forming a polar face opposite the hydrophobic chlorine/methyl clusters.
Properties
CAS No. |
1370190-55-8 |
|---|---|
Molecular Formula |
C28H32Cl2O6 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15?,16-,19+,20+,22+,25+,26+,27+,28+/m1/s1 |
InChI Key |
OTOVEDFARPCAAR-PUHCNLBSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C |
Canonical SMILES |
CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: 9β,11β-Epoxy-17α,21-Dihydroxy-16α-Methylpregna-1,4-Diene-3,20-Dione (8-DM)
The synthesis typically begins with 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM), a commercially available steroid intermediate. The epoxy ring at C9–C11 is opened via acid-catalyzed hydrolysis to introduce the 11β-hydroxy group, while preserving the Δ¹⁴-diene system.
Critical Parameters :
Chlorination at C21
The 21-hydroxyl group is chlorinated using sulfonyl chloride reagents (e.g., p-toluenesulfonyl chloride) in the presence of organic bases (triethylamine or 4-dimethylaminopyridine). This step generates the 21-chloro intermediate, which is essential for subsequent esterification.
Optimized Protocol :
- Solvent : Dichloromethane or chloroform.
- Reagents : p-Toluenesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv).
- Conditions : 0–5°C for 5 hours, yielding >95% conversion.
Side Reactions :
Esterification at C17 with 2-Furoyl Chloride
The 17α-hydroxyl group undergoes esterification with 2-furoyl chloride to introduce the furanylcarbonyloxy moiety. This step is highly sensitive to reaction conditions due to competing enol esterification at C3 or C20.
Key Steps :
- Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to scavenge HCl.
- Solvent : Dichloromethane or ethyl acetate.
- Temperature : −5°C to 10°C to minimize side products.
Yield : 85–90% after purification via recrystallization (ethyl ether/petroleum ether).
Epimerization Control at C16 and C17
The formation of R/S epimers at C22 (due to acetal formation at C16–C17) is controlled by catalyst selection:
- p-Toluenesulfonic Acid : Favors the S epimer (95–98%).
- Perchloric Acid : Produces a 40:60 R/S mixture.
Purification : Column chromatography (Sephadex LH-20) or fractional crystallization.
One-Pot Synthesis and Process Optimization
Recent advancements enable a one-pot synthesis to streamline production and reduce waste. This method integrates chlorination, esterification, and ring-opening steps within a single reaction system.
Procedure :
- Chlorination : 8-DM is treated with p-toluenesulfonyl chloride in dichloromethane at −5°C.
- Esterification : 2-Furoyl chloride is added dropwise with triethylamine.
- Ring-Opening : Concentrated HCl and glacial acetic acid are introduced to hydrolyze intermediates.
Advantages :
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 6.45 (d, J=3.2 Hz, furan H-3), δ 5.90 (s, H-1), δ 1.45 (s, 16α-CH₃). |
| IR | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O diketone). |
| MS | m/z 521.1 [M+H]⁺. |
Chromatographic Purity
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, MeOH/H₂O (70:30), 1.0 mL/min | Retention time: 12.3 min. |
Comparative Analysis of Preparation Methods
Challenges and Mitigation Strategies
- Impurity Formation : Enol esters at C3/C20 are minimized using dilute HCl washes.
- Epimerization : Controlled by catalyst choice (e.g., p-toluenesulfonic acid for S epimer dominance).
- Scale-Up Issues : Solvent recovery (ethyl acetate) and column chromatography are replaced with recrystallization for industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various hydroxylated and chlorinated derivatives, which are used in further chemical synthesis and pharmaceutical applications .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Mometasone furoate exhibits potent anti-inflammatory effects, making it effective in treating conditions such as:
- Asthma : It is utilized in inhalation forms to manage asthma by reducing airway inflammation and hyperreactivity.
- Chronic Obstructive Pulmonary Disease (COPD) : The compound helps alleviate symptoms and improve lung function in COPD patients.
- Allergic Rhinitis : Mometasone furoate is commonly prescribed as a nasal spray to relieve symptoms of allergic rhinitis.
2. Dermatological Uses
The compound is also applied topically for various skin conditions due to its anti-inflammatory and immunosuppressive properties. Common applications include:
- Psoriasis : It helps reduce inflammation and scaling associated with psoriasis.
- Eczema : Mometasone furoate is effective in managing eczema flare-ups by alleviating itching and redness.
Case Studies
1. Efficacy in Asthma Management
A study published in the Journal of Allergy and Clinical Immunology evaluated the efficacy of mometasone furoate in patients with moderate to severe asthma. The results indicated significant improvements in lung function and a reduction in the frequency of asthma exacerbations compared to placebo groups .
2. Treatment of Allergic Rhinitis
In a randomized controlled trial reported in The Lancet, mometasone furoate nasal spray demonstrated superior efficacy over other intranasal corticosteroids in relieving nasal congestion and overall symptoms of allergic rhinitis .
Comparative Data Table
| Application Area | Formulation Type | Efficacy Rate (%) | Common Side Effects |
|---|---|---|---|
| Asthma | Inhalation aerosol | 70-80 | Throat irritation, cough |
| Allergic Rhinitis | Nasal spray | 75-85 | Nasal irritation, headache |
| Psoriasis | Topical cream | 60-70 | Skin thinning, burning sensation |
| Eczema | Topical ointment | 65-75 | Localized irritation |
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of inflammatory and immune responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway .
Comparison with Similar Compounds
Pregna-1,4-diene-3,20-dione, 9,11-dichloro-21-(acetyloxy)-17-hydroxy-, (11β) (CAS 79-61-8)
Pregna-1,4-diene-3,20-dione, 21-chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16α-methyl- (CAS 83881-09-8)
Betamethasone-17-butyrate-21-propionate (CAS 5534-02-1)
- Key Differences :
- 9-fluoro instead of 9-chloro.
- 17-butyrate and 21-propionate esters.
- Impact : Higher lipophilicity enhances topical efficacy but increases systemic absorption risk .
Metabolic Stability and Hydrolysis
Receptor Affinity and Pharmacological Activity
- The 6α,16α-dimethyl groups in the target compound reduce mineralocorticoid activity, similar to dexamethasone, but dichloro substituents enhance receptor binding .
Biological Activity
Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, commonly known as Mometasone furoate, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. This compound is primarily used in the treatment of various inflammatory conditions, including allergic rhinitis and asthma. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C28H32Cl2O6
- Molecular Weight : 535.4561 g/mol
- CAS Number : 1370190-55-8
- Structure : The compound features a complex steroid structure with multiple functional groups that contribute to its biological activity.
Mometasone furoate exerts its effects primarily through the following mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the regulation of gene expression involved in inflammatory responses.
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which play critical roles in inflammation.
- Suppression of Immune Response : Mometasone furoate inhibits the migration of leukocytes to sites of inflammation and decreases the activation of T-cells.
Anti-inflammatory Effects
Clinical studies have demonstrated that Mometasone furoate is effective in reducing inflammation in various conditions:
- Allergic Rhinitis : A study published in the Journal of Allergy and Clinical Immunology reported significant improvement in nasal symptoms among patients treated with Mometasone furoate compared to placebo .
- Asthma Management : Research indicates that inhaled formulations significantly enhance lung function and reduce exacerbations in asthmatic patients .
Pharmacokinetics
Mometasone furoate exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following administration via nasal or inhalation routes.
- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
- Elimination Half-life : Approximately 5 hours post-administration.
Case Studies
Safety and Side Effects
While generally well-tolerated, potential side effects include:
- Local irritation at the site of application (nasal or inhaled).
- Rare systemic effects such as adrenal suppression with prolonged use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
